6-benzyl-3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one
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Overview
Description
This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
The synthesis of 6-BENZYL-3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction using benzyl halides in the presence of a base.
Addition of the Chlorophenyl Group: The chlorophenyl group can be added through a substitution reaction using chlorophenyl derivatives.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-BENZYL-3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and chlorophenyl groups, using appropriate nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-BENZYL-3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-BENZYL-3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-BENZYL-3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can be compared with other similar compounds, such as:
2-benzyl-3-[(2E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline: This compound features a quinoxaline ring instead of a triazine ring, which may result in different chemical and biological properties.
Indole derivatives: These compounds contain an indole ring and have been studied for their diverse biological activities.
The uniqueness of 6-BENZYL-3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific structure, which combines a triazine ring with benzyl and chlorophenyl groups, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C17H14ClN5O |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
6-benzyl-3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H14ClN5O/c18-14-8-6-13(7-9-14)11-19-22-17-20-16(24)15(21-23-17)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,20,22,23,24)/b19-11+ |
InChI Key |
LHGMMOICWPZOQL-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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